molecular formula C21H23FN2O3S B3535849 (2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

Cat. No.: B3535849
M. Wt: 402.5 g/mol
InChI Key: GGVDJWFECPLQNK-NYYWCZLTSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group and a sulfonyl-substituted piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with a sulfonyl-substituted piperidine derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between the coupled intermediate and an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide is unique due to its specific structural features, such as the fluorophenyl and sulfonyl-substituted piperidine groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-16-12-14-24(15-13-16)28(26,27)20-9-7-19(8-10-20)23-21(25)11-4-17-2-5-18(22)6-3-17/h2-11,16H,12-15H2,1H3,(H,23,25)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVDJWFECPLQNK-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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